2-Hydroxy-3-methoxybutanoic acid
Description
Structural Context and Significance within the Family of Butanoic Acid Derivatives
Butanoic acid, a four-carbon carboxylic acid, and its derivatives are of considerable interest in various scientific fields, including pharmaceuticals, flavors, and fragrances. ontosight.ai The introduction of substituents onto the butanoic acid scaffold can dramatically alter its physical, chemical, and biological properties. 2-Hydroxy-3-methoxybutanoic acid is a derivative that incorporates two key functional groups: a hydroxyl group and a methoxy (B1213986) group.
The presence of a hydroxyl group at the α-position (the carbon adjacent to the carboxyl group) classifies it as an α-hydroxy acid (AHA). wikipedia.org AHAs are known for their unique chemical properties, including increased acidity compared to their non-hydroxylated counterparts, which is attributed to intramolecular hydrogen bonding. wikipedia.org The methoxy group (-OCH3), an ether functional group, is located at the β-position. ontosight.ai This group can influence the molecule's polarity, solubility, and metabolic stability. ontosight.aitandfonline.com The combination of these functional groups on a butanoic acid framework results in a chiral molecule, meaning it can exist as different stereoisomers. The specific spatial arrangement of the hydroxyl and methoxy groups will be critical in determining its interaction with biological systems.
The significance of butanoic acid derivatives is vast. For instance, certain derivatives have been investigated as potential anti-neoplastic agents. nih.gov The structural complexity of many butanoic acid derivatives necessitates sophisticated synthetic strategies, often involving asymmetric synthesis to control the stereochemistry at chiral centers. ontosight.ai
Overview of Potential Academic Research Foci for this compound
Given the structural features of this compound, several potential areas of academic research can be envisioned:
Asymmetric Synthesis and Stereochemical Studies: Developing stereoselective synthetic routes to access the different stereoisomers of this compound would be a primary research focus. This would allow for the investigation of how the absolute configuration at the two chiral centers influences its properties and potential applications.
Medicinal Chemistry: The presence of both a hydroxyl and a methoxy group offers opportunities for creating derivatives with potential therapeutic applications. The methoxy group can be a key player in modulating a compound's absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com Research could explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent, drawing parallels from other functionalized butanoic acid derivatives. nih.gov
Materials Science: Carboxylic acids and their derivatives can be used as building blocks for polymers. wikipedia.org The hydroxyl group of this compound could be exploited for polymerization reactions, potentially leading to new biodegradable polyesters with unique properties conferred by the methoxy group.
Metabolomics and Natural Product Chemistry: Investigating whether this compound or its close analogs exist in natural systems could be a fruitful area of research. Many hydroxy and methoxy acids are found in nature and play important biological roles. wikipedia.org
Historical Development of Research on Related α- and β-Hydroxy and Methoxy Acids
The study of α- and β-hydroxy acids has a rich history, particularly in the field of dermatology and organic chemistry.
α-Hydroxy Acids (AHAs): The use of AHAs for skin benefits dates back to ancient times, with historical figures like Cleopatra reportedly bathing in sour milk (containing lactic acid) for smoother skin. jcadonline.com The scientific investigation of AHAs began in earnest in the mid-20th century. In the 1970s, it was discovered that topical application of AHAs could improve conditions of hyperkeratinization. jcadonline.com This led to their widespread incorporation into cosmetic and dermatological products for their exfoliating and anti-aging properties. researchgate.netnih.govhealthline.com Glycolic acid and lactic acid are among the most well-researched and commonly used AHAs. healthline.com
β-Hydroxy Acids (BHAs): The most well-known BHA in cosmetics is salicylic (B10762653) acid, although its classification as a true BHA is sometimes debated from a chemical structure standpoint. jcadonline.comfda.gov Research into BHAs gained momentum in the 1980s with the development of derivatives like beta lipohydroxy acids. jcadonline.com True β-hydroxy acids, such as β-hydroxybutanoic acid, are also known and have been studied in various biological contexts. jcadonline.com
Methoxy Acids: The methoxy group is a common substituent in many organic compounds and has been the subject of extensive research. ontosight.aiwikipedia.org In medicinal chemistry, the introduction of a methoxy group can be a strategic move to enhance the pharmacological properties of a molecule. tandfonline.com Research on various methoxy-substituted carboxylic acids has been conducted, often focusing on their synthesis and potential biological activities. For example, 2-hydroxy-3-methoxybenzoic acid has been used as an internal standard in analytical chemistry and as a precursor in organic synthesis. sigmaaldrich.com
The historical development of these related acid families provides a strong impetus for the investigation of novel, multifunctional compounds like this compound, which combines features from each of these important classes.
Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | This compound | C₅H₁₀O₄ |
| Butanoic acid | Butanoic acid | C₄H₈O₂ |
| Glycolic acid | 2-Hydroxyethanoic acid | C₂H₄O₃ |
| Lactic acid | 2-Hydroxypropanoic acid | C₃H₆O₃ |
| Salicylic acid | 2-Hydroxybenzoic acid | C₇H₆O₃ |
| β-Hydroxybutanoic acid | 3-Hydroxybutanoic acid | C₄H₈O₃ |
| 2-Hydroxy-3-methoxybenzoic acid | 2-Hydroxy-3-methoxybenzoic acid | C₈H₈O₄ |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGKXDWXDMCHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278536 | |
| Record name | 2-hydroxy-3-methoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-44-7 | |
| Record name | NSC8119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-3-methoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methoxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Hydroxy 3 Methoxybutanoic Acid
Chemical Synthesis Strategies
The chemical synthesis of 2-Hydroxy-3-methoxybutanoic acid necessitates a robust and well-designed strategy to navigate the challenges posed by its structure. The key to a successful synthesis lies in the ability to introduce the hydroxyl and methoxy (B1213986) groups with a high degree of stereocontrol. This section will explore the various chemical synthesis strategies that have been developed to achieve this goal, ranging from stereoselective total syntheses to the optimization of reaction parameters.
Development of Stereoselective Total Syntheses
The total synthesis of a specific stereoisomer of this compound is a formidable task that requires a deep understanding of asymmetric synthesis. The following subsections will discuss the key aspects of developing such a synthesis, including the use of enantioselective catalysis, diastereoselective control, and chiral auxiliaries.
A powerful approach to establishing the stereochemistry of this compound is through the use of enantioselective catalysis in a key carbon-carbon bond-forming reaction. This strategy aims to create one of the chiral centers with a high degree of enantiomeric excess (ee), which can then direct the stereochemistry of the subsequent transformations.
One plausible route could involve an asymmetric aldol (B89426) reaction between a methoxy-substituted aldehyde and a suitable enolate precursor. The use of a chiral catalyst, such as a proline-derived organocatalyst or a metal complex with a chiral ligand, can facilitate the enantioselective addition, thereby setting the stereocenter at either C2 or C3. For instance, the reaction of methoxyacetaldehyde (B81698) with a silyl (B83357) enol ether derived from a protected glyoxylic acid ester, catalyzed by a chiral Lewis acid, could be a viable approach.
| Aldehyde | Enolate Precursor | Chiral Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Methoxyacetaldehyde | Silyl ketene (B1206846) acetal (B89532) of ethyl acetate | (R)-BINOL-TiCl2 | 95:5 | >98% |
| Benzyloxyacetaldehyde | Ethyl ketone | (S)-Proline | 90:10 | 95% |
This table presents hypothetical data based on known efficiencies of similar reactions in the literature.
Once a chiral center is established, the next critical step is the diastereoselective introduction of the remaining functional groups. For example, if the initial step sets the stereochemistry at C3, the subsequent introduction of the hydroxyl group at C2 must be controlled to achieve the desired diastereomer (syn or anti).
A common method to achieve this is through the diastereoselective reduction of a ketone. If the synthetic route proceeds through a 2-keto-3-methoxybutanoic acid derivative, its reduction can be influenced by the existing stereocenter at C3. The use of sterically demanding reducing agents or chelation-controlled reductions can favor the formation of one diastereomer over the other. For example, reduction with zinc borohydride (B1222165) in the presence of a chelating agent can lead to high diastereoselectivity for the syn-diol, while the use of a bulky reducing agent like L-selectride might favor the anti-diol.
| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) |
| Ethyl 2-keto-3-methoxybutanoate | NaBH4 | 60:40 |
| Ethyl 2-keto-3-methoxybutanoate | Zn(BH4)2 | 90:10 |
| Ethyl 2-keto-3-methoxybutanoate | L-Selectride® | 15:85 |
This table presents hypothetical data based on established principles of diastereoselective reduction.
An alternative and highly reliable method for controlling stereochemistry is the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the starting material, which then directs the stereochemistry of subsequent reactions. After the desired stereocenters have been created, the auxiliary can be cleaved and recycled.
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a propionate (B1217596) unit. The subsequent enolate can then be methoxylated using an electrophilic methoxy source. The steric hindrance of the auxiliary would direct the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the auxiliary would then yield the desired 3-methoxybutanoic acid derivative with high enantiopurity. The C2 hydroxyl group could then be introduced via stereoselective hydroxylation of the corresponding enolate.
Convergent and Divergent Synthetic Routes
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. While perhaps less common for a specific target like this compound, a divergent approach could be employed to synthesize a library of related compounds with variations in the methoxy or other functional groups.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound not only depends on the chosen synthetic route but also on the careful optimization of each reaction step to maximize the yield and purity of the product. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of the reagents.
For instance, in a catalytic reaction, the catalyst loading and the nature of the ligand can have a profound impact on the enantioselectivity and the reaction rate. In a diastereoselective reduction, the choice of the reducing agent and the temperature can significantly influence the diastereomeric ratio. The use of design of experiments (DoE) methodologies can be a powerful tool to systematically explore the reaction parameter space and identify the optimal conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |
| 1 | [Rh(COD)2]BF4 / (R)-BINAP | Toluene | 25 | 10 | 85 | 92 |
| 2 | [Rh(COD)2]BF4 / (R)-BINAP | Methanol (B129727) | 25 | 10 | 95 | 88 |
| 3 | [Rh(COD)2]BF4 / (R)-BINAP | Toluene | 50 | 10 | 98 | 90 |
| 4 | [RuCl2((R)-BINAP)]2NEt3 | Ethanol | 25 | 20 | 99 | >99 |
This table illustrates a typical optimization process for an asymmetric reaction, showing how changes in conditions can affect the outcome.
By systematically addressing these aspects of chemical synthesis, researchers can develop robust and efficient methods for the preparation of enantiomerically pure this compound, a valuable building block for various applications in the fields of medicinal chemistry and materials science.
Resolution of Racemic Mixtures of this compound
The separation of enantiomers from a racemic mixture of this compound is a critical step in obtaining enantiomerically pure forms. Various techniques, including kinetic resolution, diastereomeric salt formation, and chromatographic methods, are employed for this purpose.
Kinetic resolution is a widely used method for separating enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Enzymatic hydrolysis, a prominent kinetic resolution technique, utilizes the high enantioselectivity of enzymes, particularly lipases, to selectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted.
For the resolution of racemic this compound, its ester derivatives can be subjected to enzymatic hydrolysis. Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase are known to be effective in the enantioselective hydrolysis of various β-hydroxy esters. nih.govnih.gov In a typical process, the racemic ester of this compound is incubated with a lipase in a buffered aqueous solution. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. The choice of the ester group can influence the enantioselectivity of the enzyme. nih.gov
The progress of the reaction can be monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the product acid and the remaining ester. This method allows for the production of both enantiomers of this compound with high optical purity.
Classical resolution through the formation of diastereomeric salts is a robust and scalable method for separating enantiomers of acidic or basic compounds. thelabstore.co.ukresearchgate.net For the acidic this compound, this method involves reacting the racemic mixture with an enantiomerically pure chiral base, often referred to as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. researchgate.netmdpi.com
Commonly used chiral bases for resolving racemic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine. researchgate.net The selection of the appropriate resolving agent and solvent system is crucial and often determined empirically. The process involves dissolving the racemic acid and the chiral base in a suitable solvent, leading to the preferential crystallization of the less soluble diastereomeric salt. This salt is then isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor. Finally, the resolved enantiomer of the acid is recovered from the purified diastereomeric salt by treatment with a strong acid to break the salt, followed by extraction. The resolving agent can often be recovered and reused. thelabstore.co.uk
Chromatographic techniques offer powerful analytical and preparative methods for the separation of enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the enantioseparation of this compound.
For GC analysis, direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent is possible. An indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. For instance, 2-hydroxy acids can be converted into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can then be separated on a non-chiral GC column. nih.govcsic.es Enantioselective GC-MS is a sensitive method for the analysis of volatile chiral compounds. nih.gov
Chiral HPLC, particularly with polysaccharide-based CSPs, is a widely used and effective method for the separation of a broad range of chiral compounds, including weak acids. nih.govnih.gov Columns such as Chiralpak® and Chiralcel®, which are based on amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, have demonstrated excellent enantioseparation capabilities. thelabstore.co.uknih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes, and the choice of mobile phase can significantly influence the resolution. For acidic compounds like this compound, reversed-phase conditions with aqueous-organic mobile phases are often employed. nih.gov
| Parameter | Gas Chromatography (GC) - Indirect Method | High-Performance Liquid Chromatography (HPLC) - Direct Method |
| Stationary Phase | Non-chiral (e.g., DB-5, DB-17) nih.gov | Chiral (e.g., Polysaccharide-based: Chiralpak® IA, IB, IC) nih.gov |
| Derivatization | Required (e.g., with (S)-(+)-3-methyl-2-butanol and trifluoroacetic anhydride) nih.govcsic.es | Not required |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Hexane (B92381)/2-propanol, or aqueous-organic mixtures nih.govnih.gov |
| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) | UV, Mass Spectrometry (MS) |
| Principle | Separation of diastereomers | Differential interaction of enantiomers with the chiral stationary phase |
Biocatalytic and Chemoenzymatic Approaches
Biocatalytic and chemoenzymatic methods are gaining prominence for the synthesis of chiral molecules due to their high selectivity, mild reaction conditions, and environmental compatibility. These approaches can be envisioned for the targeted synthesis of specific enantiomers of this compound.
The synthesis of this compound could potentially be achieved through the selective hydroxylation of 3-methoxybutanoic acid or the methoxylation of 2,3-dihydroxybutanoic acid, catalyzed by specific enzymes.
Enzymes such as cytochrome P450 monooxygenases are known for their ability to catalyze the hydroxylation of a wide variety of substrates, including fatty acids and their derivatives. mit.edu Through protein engineering, the selectivity and activity of these enzymes can be tailored for specific substrates. A hypothetical biocatalytic route could involve a P450 monooxygenase engineered to hydroxylate 3-methoxybutanoic acid at the C-2 position with high stereoselectivity.
Alternatively, O-methyltransferases (OMTs) could be employed for the selective methoxylation of a dihydroxy precursor. OMTs are a class of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. mdpi.com While these enzymes are commonly associated with the biosynthesis of natural products like flavonoids, their substrate scope can be expanded through enzyme engineering. A chemoenzymatic route could involve the chemical synthesis of racemic or enantiopure 2,3-dihydroxybutanoic acid, followed by a highly regioselective and stereoselective methoxylation at the 3-hydroxy group catalyzed by an engineered OMT.
Enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot, offer an elegant and efficient approach for the synthesis of complex molecules from simple precursors. A hypothetical multi-enzyme cascade for the synthesis of (R)- or (S)-2-hydroxy-3-methoxybutanoic acid could be designed.
For example, a cascade could start from a simple achiral precursor. One potential pathway could involve an aldolase (B8822740) to form a carbon-carbon bond, followed by a ketoreductase to introduce a hydroxyl group with specific stereochemistry, and finally an O-methyltransferase to add the methoxy group. The use of whole-cell biocatalysts co-expressing the necessary enzymes can simplify the process and facilitate cofactor regeneration. The design of such cascades can be aided by computational tools that explore possible enzymatic and chemical reaction steps to devise novel hybrid synthesis plans. This approach allows for the creation of shorter, more efficient, and sustainable routes to chiral molecules like this compound.
Microbial Fermentation Strategies for Analogous Compounds
The production of chiral hydroxy acids through microbial fermentation offers a green and highly selective alternative to traditional chemical synthesis. While specific fermentative production of this compound is not widely documented, the biosynthesis of structurally similar α-hydroxy acids by various microorganisms provides a strong precedent and a strategic blueprint for future research.
A noteworthy example is the production of (S)-2-hydroxyisovalerate, also known as (S)-2-hydroxy-3-methylbutanoic acid, by the bacterium Clostridium ragsdalei. This compound is a close structural analog of this compound, differing only by the substituent at the C3 position (a methyl group instead of a methoxy group). Research has shown that C. ragsdalei can produce (S)-2-hydroxyisovalerate from D-xylose and carbon monoxide. mdpi.com This discovery is significant as it demonstrates the capability of certain microbes to synthesize complex, chiral α-hydroxy acids. The metabolic pathways involved in this biotransformation could potentially be engineered to accept or generate precursors that would lead to the formation of this compound.
Furthermore, the broader field of microbial production of polyhydroxyalkanoates (PHAs) underscores the metabolic versatility of bacteria in generating diverse hydroxyalkanoic acid monomers. nih.govmdpi.comnih.gov PHAs are polyesters produced by numerous microorganisms as carbon and energy storage materials. nih.gov These biopolymers are synthesized from various hydroxyalkanoic acid monomers, and the composition of these monomers can often be controlled by the fermentation conditions and the genetic makeup of the microorganism. For instance, different volatile fatty acids in the fermentation medium can lead to the incorporation of various 3-hydroxyalkanoate units into the PHA polymer chain. mdpi.com This principle of feeding structural analogs to a fermentation culture could be explored for the production of this compound.
The enzymatic reduction of α-keto acids is another powerful biocatalytic approach for the synthesis of chiral α-hydroxy acids. Enzymes such as lactate (B86563) dehydrogenase and formate (B1220265) dehydrogenase have been successfully employed for the stereoselective reduction of various keto acids to their corresponding hydroxy acids with high enantiomeric excess. nih.gov This enzymatic strategy could be applied to a suitable α-keto-β-methoxy precursor to yield this compound.
The table below summarizes the microbial production of several hydroxy acids that are structurally analogous to this compound, highlighting the producing microorganism and the substrate utilized.
| Produced Compound | Analogous Structure To | Producing Microorganism | Substrate(s) |
| (S)-2-Hydroxyisovalerate | 2-Hydroxy-3-methylbutanoic acid | Clostridium ragsdalei | D-xylose, CO |
| Polyhydroxyalkanoates (PHAs) | General Hydroxyalkanoic Acids | Various Bacteria | Sugars, Volatile Fatty Acids |
| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Aryl-substituted Hydroxypropionic Acid | N/A (Enzymatic Process) | Keto-acid precursor |
| trans-2,3-dihydro-3-hydroxyanthranilic acid | Cyclic β-amino acid | Pseudomonas chlororaphis GP72 | N/A |
This table is generated based on available research and provides examples of microbial systems for producing analogous compounds. Specific yields and conditions can be found in the cited literature.
The development of microbial strains capable of producing this compound would likely involve a combination of screening for naturally occurring organisms with the desired metabolic capabilities and metabolic engineering to introduce or enhance specific biosynthetic pathways. The existing research on analogous compounds provides a solid foundation for such endeavors.
Stereochemical Investigations of 2 Hydroxy 3 Methoxybutanoic Acid
Configurational Assignment and Stereochemical Analysis
2-Hydroxy-3-methoxybutanoic acid possesses two chiral centers, at the C2 and C3 positions. The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. In this case, with two chiral centers, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.
The absolute configuration of these stereoisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents at each chiral center. The definitive determination of the absolute configuration typically requires experimental techniques such as single-crystal X-ray crystallography. This method provides a three-dimensional map of electron density, allowing for the unambiguous assignment of the spatial arrangement of atoms. For instance, in a study on the related compound (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid, X-ray diffraction was used to determine its crystal structure and the conformation of its molecules in the solid state. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. longdom.org Techniques like 1H and 13C NMR can provide information about the connectivity and chemical environment of atoms. For more complex stereochemical assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to determine the relative stereochemistry by analyzing through-bond and through-space correlations between protons. longdom.org
The different stereoisomers can be represented using Fischer or Newman projections to visualize their three-dimensional structure on a two-dimensional plane.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | C2 Configuration | C3 Configuration | Relationship to (2R,3R) |
| (2R,3R) | R | R | Identity |
| (2S,3S) | S | S | Enantiomer |
| (2R,3S) | R | S | Diastereomer |
| (2S,3R) | S | R | Diastereomer |
Conformational Analysis and Preferred Rotamers
The flexibility of this compound arises from the rotation around its single bonds. This rotation gives rise to various conformations, or conformers, which differ in energy. The study of these conformers and their relative stabilities is known as conformational analysis. The most stable conformers, known as preferred rotamers, correspond to energy minima on the potential energy surface.
The conformational preferences of the molecule are influenced by a combination of steric and electronic effects. Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, and steric hindrance between bulky substituents are major destabilizing factors. msu.edu Conversely, intramolecular hydrogen bonding between the hydroxyl group at C2 and the methoxy (B1213986) group at C3, or the carboxyl group, can stabilize certain conformations.
Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, are invaluable for predicting the preferred rotamers and the energy barriers to rotation. These calculations can map the potential energy surface as a function of dihedral angles, identifying the low-energy conformations. For example, in similar small organic molecules, the gauche and anti conformations around C-C single bonds have been extensively studied, with electronic effects like hyperconjugation sometimes favoring the gauche conformer over the sterically less hindered anti conformer. msu.edu
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Factors Influencing Preference |
| O=C-C2-O | Rotation around the C2-C(O)OH bond | Steric hindrance, potential for hydrogen bonding |
| C(O)OH-C2-C3-O | Rotation around the C2-C3 bond | Steric hindrance between substituents, gauche vs. anti interactions, potential for intramolecular hydrogen bonding |
| C2-C3-O-CH3 | Rotation around the C3-O bond | Steric hindrance involving the methyl group |
Interconversion Dynamics of Stereoisomers
The interconversion between stereoisomers of this compound is a critical aspect of its dynamic stereochemistry. Enantiomers can be interconverted through a process called racemization, where a 1:1 mixture of enantiomers is formed from a pure enantiomer. Diastereomers can be interconverted through epimerization, which involves a change in the configuration at only one of several chiral centers.
For this compound, interconversion would require the breaking and reforming of covalent bonds at the chiral centers. This typically necessitates significant energy input, such as heat or the presence of a catalyst. For instance, the racemization of chiral alcohols can be catalyzed by acids or bases, often proceeding through an achiral intermediate like a carbocation. st-andrews.ac.uk
The rate of interconversion is dependent on the energy barrier of the transition state. Under normal conditions, the stereoisomers of this compound are expected to be configurationally stable. However, under specific chemical conditions, such as in the presence of strong acids or bases, or at elevated temperatures, racemization or epimerization could potentially occur. The study of these dynamics is crucial for applications where stereochemical purity is essential.
Influence of Stereochemistry on Molecular Recognition and Reactivity
The specific three-dimensional arrangement of functional groups in the stereoisomers of this compound has a profound impact on their interactions with other chiral molecules and their chemical reactivity.
In biological systems, molecular recognition is highly stereospecific. Enzymes and receptors are chiral entities that can differentiate between the stereoisomers of a substrate or ligand. This can lead to significant differences in the biological activity of the isomers. For example, studies on inhibitors of enzymes like 12-lipoxygenase have shown that the stereochemistry of the inhibitor molecule is critical for its potency and selectivity. nih.gov It is therefore expected that the different stereoisomers of this compound would exhibit distinct interactions with biological macromolecules.
In chemical synthesis, the stereochemistry of a reactant can dictate the stereochemical outcome of a reaction. In stereoselective reactions, a particular stereoisomer of this compound would be expected to yield a specific stereoisomer of the product. The hydroxyl and carboxyl groups can act as directing groups in reactions, and their spatial orientation will influence the approach of reagents.
Furthermore, the stereochemistry also influences the packing of molecules in the crystalline state. Different stereoisomers can form different crystal lattices with varying stabilities and physical properties. The formation of supramolecular structures through non-covalent interactions, such as hydrogen bonding, is highly dependent on the stereochemistry of the constituent molecules. mdpi.com
Advanced Analytical Characterization Techniques for 2 Hydroxy 3 Methoxybutanoic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular framework of 2-hydroxy-3-methoxybutanoic acid, including the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides insights into the chemical environment of individual protons and carbon atoms.
One-dimensional ¹H and ¹³C NMR are fundamental for the initial confirmation of the molecular structure. While experimental spectra for this compound are not widely published, predicted data provide a reliable reference for its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C2 | 4.1 - 4.3 | Doublet |
| H on C3 | 3.6 - 3.8 | Quartet |
| CH₃ on C4 | 1.1 - 1.3 | Doublet |
| OCH₃ | 3.3 - 3.5 | Singlet |
| COOH | 10.0 - 13.0 | Singlet (broad) |
Note: Predicted data is generated from cheminformatics software and may vary slightly from experimental values.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (COOH) | 170 - 175 |
| C2 (-CHOH) | 70 - 75 |
| C3 (-CHOCH₃) | 80 - 85 |
| C4 (-CH₃) | 15 - 20 |
Note: Predicted data is generated from cheminformatics software and may vary slightly from experimental values.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak would be expected between the proton on C2 and the proton on C3, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals to their corresponding carbon signals, for instance, the proton at ~4.2 ppm to the carbon at ~72 ppm (C2).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations would be expected from the methoxy (B1213986) protons to the C3 carbon.
The relative stereochemistry of the two chiral centers (C2 and C3) can often be inferred from the magnitude of the coupling constant (³J) between the protons on these carbons, which can be determined from the high-resolution ¹H NMR or COSY spectrum.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral resolving agents (CRAs) or chiral solvating agents (CSAs), is a powerful method for determining the enantiomeric excess (ee) of a sample. acs.org
The principle involves the formation of diastereomeric complexes between the enantiomers of the analyte and the chiral agent. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer. Common chiral resolving agents for α-hydroxy acids include chiral alcohols, amines, or carboxylic acids, which form diastereomeric esters or salts that can be distinguished by NMR. acs.orgarkat-usa.org For instance, the use of chiral amines can lead to the formation of diastereomeric salts where the signals of the enantiomers, particularly those close to the chiral centers, are resolved in the ¹H NMR spectrum. arkat-usa.org The integration of these separated signals allows for the calculation of the enantiomeric excess.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₅H₁₀O₄), the predicted exact mass is a key piece of data for its identification.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 135.0652 |
| [M+Na]⁺ | 157.0471 |
Note: Predicted data is based on the elemental composition C₅H₁₀O₄. uni.lu Experimental values should be within a few parts per million (ppm) of the predicted values.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound by analyzing their fragmentation patterns. In a typical MS/MS experiment, the precursor ion, which is the ionized molecule of interest (e.g., [M+H]⁺ or [M-H]⁻), is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting mass spectrum of these fragments provides a fingerprint that can be used to identify the molecule and deduce its structure.
For hydroxybutanoic acid derivatives, fragmentation often involves characteristic losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages of the carbon-carbon bonds within the molecule's backbone. The specific fragmentation pathways are influenced by the position of the hydroxyl and methoxy groups. For instance, the analysis of related hydroxy steroids by MS/MS has shown that the position of a hydroxyl group leads to distinct fragment ions, allowing for the differentiation of isomers. nih.gov In the case of this compound, key fragmentations would be expected to occur adjacent to the hydroxyl and methoxy functionalities.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification when coupled with MS/MS data.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 135.06518 | 126.5 |
| [M+Na]⁺ | 157.04712 | 132.8 |
| [M-H]⁻ | 133.05062 | 124.2 |
| [M+NH₄]⁺ | 152.09172 | 146.7 |
| [M+K]⁺ | 173.02106 | 133.7 |
| [M+H-H₂O]⁺ | 117.05516 | 122.3 |
| Data sourced from predicted values as experimental data is not widely available. uni.lu |
Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography (LC) to analyze thermally labile and polar molecules like this compound. ESI generates ions directly from a solution by applying a high voltage to a liquid spray, resulting in minimal fragmentation of the parent molecule. This makes it ideal for determining the molecular weight of the analyte. When combined with tandem mass spectrometry (LC-ESI-MS/MS), it becomes a highly sensitive and selective method for both quantification and structural analysis. nih.gov For related hydroxybutanoic acid compounds, LC-ESI-MS/MS methods have been developed that allow for detection at very low concentrations in complex matrices. nih.govchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, but it typically requires chemical derivatization for polar, non-volatile compounds like hydroxy acids to make them suitable for GC analysis. nih.gov A common derivatization procedure is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. lipidmaps.org This process increases the volatility and thermal stability of the analyte.
Once derivatized, the compound is separated by the gas chromatograph and then detected by the mass spectrometer. The electron ionization (EI) source in a typical GC-MS system imparts significant energy to the molecules, leading to extensive and reproducible fragmentation patterns. These patterns are highly characteristic and can be compared against spectral libraries for identification. For example, the analysis of 2- and 3-hydroxyglutaric acid isomers by GC-MS, following derivatization, allows for their differentiation based on the unique mass fragments produced. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
A broad, strong absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group.
A sharp, strong peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
A broad absorption for the alcoholic O-H stretch around 3200-3500 cm⁻¹.
C-O stretching vibrations for the ether (methoxy), alcohol, and carboxylic acid groups would appear in the fingerprint region (1000-1300 cm⁻¹).
C-H stretching vibrations from the methyl and methine groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O bonds show strong IR absorption, C-C and C-O ether bonds often produce stronger and more defined peaks in Raman spectra. This can be particularly useful for analyzing the skeletal structure of the molecule.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of this compound from complex mixtures. The choice of HPLC mode and column is critical for achieving successful separation.
Chiral HPLC for Enantiomeric Purity and Separation
Since this compound possesses at least two chiral centers (at C2 and C3), it can exist as four stereoisomers (two pairs of enantiomers). Chiral HPLC is essential for separating these enantiomers to assess enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP).
Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have demonstrated broad selectivity for a variety of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times. researchgate.net For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the carboxyl group and improve peak shape. chromatographyonline.com
Reversed-Phase and Normal-Phase HPLC Method Development
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. It utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). For a polar compound like this compound, retention in RP-HPLC would be relatively low. Method development involves optimizing the mobile phase composition, pH, and temperature to achieve adequate retention and resolution from other components. Adjusting the pH of the mobile phase is particularly important for ionizable compounds; maintaining a pH below the pKa of the carboxylic acid (~pH 2-3) will keep it in its neutral form, increasing retention on the nonpolar stationary phase. A simple, selective reversed-phase LC method was developed for the related compound 2-hydroxy-4-(methylthio)butanoic acid using a C18 column with a water/acetonitrile mobile phase containing 0.1% trifluoroacetic acid. chromatographyonline.com
Table 2: Example Reversed-Phase HPLC Conditions for a Hydroxybutanoic Acid Analog
| Parameter | Condition |
| Column | C18 (25 cm x 4.6 mm, 5-μm) |
| Mobile Phase | Water and Acetonitrile with 0.1% Trifluoroacetic Acid |
| Elution Mode | Gradient: 100% water (0.1% TFA) to 70:30 water:acetonitrile (0.1% TFA) over 15 min |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Based on a method for 2-hydroxy-4-(methylthio)butanoic acid. chromatographyonline.com |
Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (like silica (B1680970) or cyano-bonded silica) and a nonpolar mobile phase (such as hexane (B92381) mixed with a polar solvent like isopropanol). NP-HPLC can be an effective alternative for separating isomers. For chiral separations of acidic compounds, normal-phase mode is often preferred. researchgate.net Method development in NP-HPLC focuses on adjusting the ratio of the nonpolar and polar solvents in the mobile phase to control analyte retention.
Quantitative Determination Methodologies
The quantitative analysis of hydroxy acids like this compound often relies on chromatographic techniques coupled with mass spectrometry, which provide high selectivity and sensitivity. Methodologies are typically developed and validated to ensure accuracy, precision, and robustness.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for quantification. chromatographyonline.com For analogous hydroxy acids, reversed-phase liquid chromatography methods have been successfully developed. chromatographyonline.comsielc.com These methods are validated for key parameters including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, an LC-MS/MS method for 3-hydroxyisovaleric acid and 3-hydroxybutyric acid demonstrated linearity over a concentration range of 0.1 to 10.0 µg/mL. dergipark.org.tr The LOD and LOQ for 3-hydroxyisovaleric acid in that study were 0.003 µg/mL and 0.008 µg/mL, respectively, showcasing the high sensitivity of the technique. dergipark.org.tr
The table below summarizes typical validation parameters for quantitative methods developed for similar hydroxy acids, which would be applicable in establishing a quantitative methodology for this compound.
| Parameter | Typical Value/Range | Description | Source |
| Technique | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | chromatographyonline.comdergipark.org.tr |
| Linearity Range | 0.1 - 10.0 µg/mL | The range over which the detector response is proportional to the analyte concentration. | dergipark.org.tr |
| Limit of Detection (LOD) | 0.003 - 0.017 µg/mL | The lowest concentration of an analyte that can be reliably detected. | dergipark.org.tr |
| Limit of Quantification (LOQ) | 0.008 - 0.045 µg/mL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | dergipark.org.tr |
| Accuracy/Recovery | 85% - 106% | The closeness of the measured value to the true value, often assessed through recovery studies in a matrix. | researchgate.net |
| Precision (RSD) | < 12% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound requires a chemical modification step known as derivatization. nih.govsigmaaldrich.com Derivatization converts the polar hydroxyl and carboxylic acid functional groups into less polar, more volatile, and more thermally stable derivatives, improving chromatographic peak shape and detection. nih.govjfda-online.com
The most common derivatization approach for hydroxy acids is silylation. nih.gov This process replaces the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), or N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) are widely employed. researchgate.netnih.govsigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion. nih.govsigmaaldrich.com For example, a method for analyzing non-volatile organic acids in Baijiu involved derivatization with BSTFA and pyridine (B92270) at 80 °C for 3 hours. researchgate.net Another approach involves alkylation, for instance using 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which was used to derivatize hydroxy acids prior to GC-MS analysis. researchgate.net
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis. The table below outlines common derivatization reagents applicable to hydroxy acids for GC analysis.
| Derivatization Reagent | Abbreviation | Target Functional Groups | Typical Conditions | Source |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Carboxylic Acids, Amines | With catalyst (e.g., TMCS), heated (e.g., 75-80°C) for a set time (e.g., 30-180 min). | researchgate.netsigmaaldrich.com |
| N-Methyl-N-trimethylsilyltrifluoracetamide | MSTFA | Alcohols, Carboxylic Acids | Heated (e.g., 30°C) for a set time (e.g., 30 min) following methoximation. | nih.gov |
| 2,3,4,5,6-Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acids | Room temperature for 30 minutes. | researchgate.net |
Following derivatization, the volatile derivatives of this compound can be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information for identification. researchgate.netnih.gov
Capillary Electrophoresis (CE) for Chiral Resolution
This compound contains at least one chiral center, meaning it can exist as enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. Capillary electrophoresis (CE) is a highly efficient technique for the chiral separation of such compounds without the need for derivatization. nih.gov
Chiral resolution in CE is achieved by adding a chiral selector to the background electrolyte (BGE). The differential interaction between the individual enantiomers and the chiral selector leads to different migration times, enabling their separation. For hydroxy acids, cyclodextrins and macrocyclic antibiotics are common classes of chiral selectors. nih.govnih.gov
A recent study demonstrated the versatility of vancomycin (B549263) as a chiral selector for a wide range of hydroxy acids, achieving high-resolution separations. nih.gov Another study optimized the separation of 3-phenyllactic acid enantiomers using hydroxypropyl-beta-cyclodextrin as the chiral selector. nih.gov Key parameters that must be optimized for successful chiral separation include the type and concentration of the chiral selector, the pH and composition of the buffer, the applied voltage, and the temperature. nih.govnih.gov For example, baseline separation of 3-phenyllactic acid was achieved using 30 mmol/L hydroxypropyl-beta-cyclodextrin in a 0.1 mol/L phosphate (B84403) buffer at pH 5.5, with an applied voltage of 26 kV at 25°C. nih.gov
The table below details typical parameters used in CE for the chiral separation of hydroxy acids.
| Parameter | Example Condition | Purpose | Source |
| Chiral Selector | Vancomycin or Hydroxypropyl-beta-cyclodextrin | Creates a chiral environment to enable differential interaction with enantiomers. | nih.govnih.gov |
| Selector Concentration | 1-30 mmol/L | Affects the degree of separation (resolution); must be optimized. | nih.govnih.gov |
| Background Electrolyte | 10 mM Benzoic acid/L-histidine or 0.1 mol/L Phosphate | Provides buffering capacity and carries the current. pH is critical for analyte charge. | nih.govnih.gov |
| Buffer pH | 5.0 - 5.5 | Influences the charge state of the analyte and selector, affecting interaction and migration. | nih.govnih.gov |
| Applied Voltage | ~26 kV | Driving force for electrophoretic migration; affects resolution and analysis time. | nih.gov |
| Temperature | ~25 °C | Affects buffer viscosity and interaction kinetics, influencing migration times and efficiency. | nih.gov |
Theoretical and Computational Studies of 2 Hydroxy 3 Methoxybutanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule.
The arrangement of electrons in a molecule is key to its chemical identity and reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to model this electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity.
For 2-Hydroxy-3-methoxybutanoic acid, the oxygen atoms in the hydroxyl, methoxy (B1213986), and carboxylic acid groups would be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon of the carboxylic acid is an electron-deficient site, prone to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can visually represent this charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) areas of the molecule.
A significant application of quantum chemistry is the prediction of spectroscopic data, which can be used to interpret or verify experimental results.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are performed by determining the magnetic shielding of each nucleus. The predicted values, when compared with experimental spectra, help in the definitive assignment of each signal to its corresponding atom in the molecular structure.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10.0 - 13.0 | 170 - 180 |
| Hydroxyl (OH) | 2.0 - 5.0 | - |
| CH (alpha to COOH) | 4.0 - 4.5 | 70 - 80 |
| CH (beta to COOH) | 3.5 - 4.0 | 75 - 85 |
| Methoxy (OCH₃) | 3.2 - 3.6 | 55 - 65 |
| Methyl (CH₃) | 1.1 - 1.4 | 15 - 25 |
Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. epstem.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to the stretching and bending of particular bonds, such as the O-H, C=O, and C-O bonds within this compound.
Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: These are typical frequency ranges for illustrative purposes.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 |
| O-H Stretch | Hydroxyl Group | 3200 - 3600 |
| C-H Stretch | Alkyl/Methoxy | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 |
| C-O Stretch | Carboxylic Acid/Ether | 1050 - 1300 |
Molecular Modeling and Dynamics Simulations
These methods are used to explore the physical movements and conformational possibilities of molecules.
Due to the presence of several single bonds, this compound can exist in numerous spatial arrangements, or conformations. A computational conformational search can systematically explore these possibilities. Following the search, energy minimization is performed to find the most stable, low-energy conformers. The relative energies of these conformers determine their population at a given temperature, with the lowest-energy conformer being the most abundant.
The surrounding environment, particularly the solvent, can significantly impact a molecule's structure and reactivity. Computational models can account for solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). For a polar molecule like this compound, polar solvents would stabilize conformations that maximize the exposure of the polar hydroxyl, carboxyl, and methoxy groups, which in turn can influence reaction rates and equilibria.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
This analysis provides the activation energy for each step, which is a critical factor in determining the reaction rate. For this compound, computational studies could be employed to explore its synthesis, degradation pathways, or potential metabolic transformations. For instance, the mechanism for its formation from precursor molecules could be modeled to understand the stereochemical outcome and to identify the rate-limiting step of the process.
Structure-Reactivity Relationship (SAR) Prediction
The structure-reactivity relationship (SAR) for this compound is fundamentally dictated by the interplay of its three key functional groups: the carboxylic acid, the alpha-hydroxyl group, and the beta-methoxy group. While specific, comprehensive experimental or computational SAR studies on this particular molecule are not widely available in published literature, a predictive analysis can be formulated based on established principles of physical organic chemistry and the known electronic and steric effects of these functional groups. The reactivity of the molecule can be considered at several key positions: the carboxylic acid group, the hydroxyl group, and the C-H bonds at the alpha and beta carbons.
The primary determinants of reactivity in this compound are the inductive and steric effects of its substituents. The carboxylic acid group is an electron-withdrawing group, which influences the acidity of the molecule and the reactivity of adjacent positions. The hydroxyl and methoxy groups, both containing electronegative oxygen atoms, also exert electron-withdrawing inductive effects (-I). However, the lone pairs on the oxygen atoms can participate in resonance, leading to electron-donating effects (+M), although this is less significant in an aliphatic system compared to an aromatic one.
A significant aspect of the SAR of this compound is how its structure influences its acidity, represented by the pKa value. The presence of the alpha-hydroxyl group is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to butanoic acid, due to the electron-withdrawing inductive effect of the oxygen atom, which stabilizes the resulting carboxylate anion. Conversely, the methoxy group at the beta-position also contributes an inductive electron-withdrawing effect, further stabilizing the carboxylate anion and thus increasing acidity.
The reactivity of the hydroxyl group itself is also a key feature. It can act as a nucleophile, participating in reactions such as esterification or etherification. Its nucleophilicity will be somewhat tempered by the electron-withdrawing nature of the adjacent carboxylic acid group. Furthermore, the hydroxyl group can be a target for oxidation reactions.
The C-H bonds at the alpha and beta positions are also sites of potential reactivity. The alpha-proton is activated by the adjacent carboxylic acid group, making it susceptible to abstraction by a strong base, which could lead to enolate formation. The reactivity at this position is a critical factor in reactions involving racemization or epimerization.
Computational approaches, such as the use of density functional theory (DFT), can provide quantitative predictions of reactivity. For instance, the calculation of bond dissociation energies (BDE) for the C-H and O-H bonds can indicate the most likely sites for radical abstraction. Similarly, mapping the electrostatic potential (ESP) can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for various types of chemical attack.
A hypothetical quantitative structure-activity relationship (QSAR) study on a series of analogs of this compound could be designed to correlate specific structural modifications with changes in a particular measure of reactivity, such as reaction rate constants or equilibrium constants. Descriptors in such a model would likely include steric parameters (e.g., molar volume), electronic parameters (e.g., partial atomic charges, dipole moment), and lipophilicity (e.g., logP).
The following tables provide predicted data that can inform the structure-reactivity relationship of this compound and its potential analogs.
Table 1: Predicted Physicochemical Properties and Their Influence on Reactivity
| Property | Predicted Value | Implication for Reactivity |
| pKa (acidic) | ~3.5-4.5 | The carboxylic acid is moderately acidic, influenced by the electron-withdrawing hydroxyl and methoxy groups. This acidity is crucial for its behavior in physiological and chemical systems. |
| XlogP | -0.5 uni.lu | The negative value indicates hydrophilicity, suggesting that reactions in aqueous media are favorable. This also influences its partitioning behavior in multiphase systems. |
| Polar Surface Area | 66.8 Ų | The relatively large polar surface area, due to the oxygen-containing functional groups, suggests that the molecule will engage in significant hydrogen bonding, affecting its solvation and interaction with other polar molecules. |
Table 2: Key Functional Groups and Their Predicted Reactivity
| Functional Group | Position | Predicted Reactivity | Influencing Factors |
| Carboxylic Acid | C1 | Primary site for deprotonation. Can act as a nucleophile in its carboxylate form or be subject to nucleophilic attack at the carbonyl carbon (e.g., esterification). | Acidity enhanced by alpha-hydroxyl and beta-methoxy groups. Steric hindrance from the rest of the molecule is minimal at this position. |
| Hydroxyl | C2 | Can act as a nucleophile or a proton donor. Site for oxidation or derivatization (e.g., etherification, acylation). | Nucleophilicity is slightly reduced by the adjacent electron-withdrawing carboxylic acid. Can form intramolecular hydrogen bonds with the carboxylic acid group, influencing conformation and reactivity. |
| Methoxy | C3 | Generally less reactive. The ether linkage is stable under most conditions but can be cleaved by strong acids. The methyl group can be a site for radical abstraction under harsh conditions. | The primary influence is its inductive electron-withdrawing effect on the rest of the molecule. |
| Alpha-Proton | C2 | Acidic enough to be removed by a strong base, leading to enolate formation. This position is a stereocenter, and its reactivity can lead to epimerization. | Acidity is enhanced by the adjacent carboxylic acid group. |
Applications of 2 Hydroxy 3 Methoxybutanoic Acid As a Chiral Building Block
Utilization in Asymmetric Organic Synthesis
Information regarding the specific utilization of 2-Hydroxy-3-methoxybutanoic acid as a chiral building block in asymmetric organic synthesis is not extensively available in publicly accessible scientific literature. While the molecule possesses desirable features for a chiral starting material, including stereocenters and functional groups (a hydroxyl and a carboxylic acid) that could be chemically manipulated, detailed research findings on its direct application in this context are scarce.
The principles of asymmetric synthesis often involve the use of chiral molecules from the "chiral pool" to introduce stereochemistry into new, more complex molecules. Compounds with similar structural motifs, such as other α-hydroxy acids and their derivatives, are well-established as valuable chiral building blocks. For instance, derivatives of 3-hydroxybutanoic acid are employed in the synthesis of a variety of optically active compounds. However, specific and detailed examples of this compound being used to control the stereochemical outcome of a reaction are not prominently documented.
Precursor for the Construction of Complex Natural Products and Synthetic Analogs
The role of this compound as a direct precursor for the construction of complex natural products or their synthetic analogs is not well-documented in the available scientific literature. Natural product synthesis often relies on readily available chiral starting materials to build intricate molecular architectures. While the structure of this compound suggests its potential as a synthon, there is a lack of published research demonstrating its incorporation into the total synthesis of natural products.
Chemists often look for specific fragments within a target natural product that can be traced back to a simple, chiral starting material. The methoxy (B1213986) group at the C3 position and the hydroxyl group at the C2 position could theoretically serve as handles for further chemical transformations in a synthetic route. However, without concrete examples in the literature, its application in this area remains speculative.
Integration into Fragment-Based Drug Discovery Efforts
There is no direct evidence in the reviewed literature to suggest that this compound has been specifically integrated into fragment-based drug discovery (FBDD) programs. FBDD is a method used in drug design where small molecular fragments are identified that bind to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity.
For a molecule to be included in a fragment library, it typically needs to have a low molecular weight and possess functionalities that allow for straightforward chemical elaboration. While this compound fits the low molecular weight criterion and has functional groups for potential modification, there are no published studies that report its use in a fragment screening campaign or its successful development into a larger, more potent molecule through FBDD.
Role in Stereocontrolled Synthesis of Bioactive Molecules
The specific role of this compound in the stereocontrolled synthesis of bioactive molecules is not substantially reported in scientific literature. Stereocontrolled synthesis is crucial in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can drastically affect its biological activity. Chiral building blocks are fundamental to achieving this control.
While analogous compounds with hydroxyl and carboxylic acid functionalities are pivotal in the synthesis of a wide array of bioactive molecules, from antibiotics to anticancer agents, the contribution of this compound itself to this field is not clearly established. The scientific community has not published significant research highlighting its use in controlling the stereochemistry during the synthesis of pharmacologically active compounds.
Synthesis and Reactivity of Derivatives of 2 Hydroxy 3 Methoxybutanoic Acid
Preparation of Functionalized Esters and Amides
The carboxylic acid moiety of 2-Hydroxy-3-methoxybutanoic acid is a prime site for derivatization to form esters and amides. These reactions are fundamental in organic synthesis and can be achieved through several established methods.
Esterification: The formation of esters is commonly achieved via Fischer esterification. This method involves reacting the hydroxy acid with an alcohol (R'-OH) under acidic catalysis, typically using a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or water is removed azeotropically. orgsyn.orgethz.ch For example, reacting this compound with methanol (B129727) under reflux with a catalytic amount of sulfuric acid would yield methyl 2-hydroxy-3-methoxybutanoate.
Amidation: The synthesis of amides requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable due to a competing acid-base reaction. fishersci.co.uk A common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk This highly reactive intermediate then readily reacts with a primary or secondary amine to form the desired amide.
Alternatively, modern coupling reagents are widely used to facilitate amide bond formation under milder conditions, which is particularly important for complex molecules to avoid side reactions and racemization. fishersci.co.ukpeptide.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP), activate the carboxylic acid to form an active ester intermediate that efficiently acylates the amine. peptide.comnih.gov
A selection of common methods for the preparation of esters and amides is summarized in the table below.
| Transformation | Reagent(s) | Typical Conditions | Notes |
| Esterification | Alcohol (e.g., MeOH, EtOH), H₂SO₄ (cat.) | Reflux | Equilibrium-driven; alcohol often used as solvent. orgsyn.org |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (R₂NH) | 1. Reflux2. 0°C to RT | Two-step process; generates HCl. fishersci.co.uk |
| Amidation (Coupling) | EDC, HOBt, Amine (R₂NH), DIEA | DMF or CH₂Cl₂, 0°C to RT | Mild conditions; good for sensitive substrates. nih.gov |
| Amidation (Coupling) | DCC, DMAP (cat.), Amine (R₂NH) | CH₂Cl₂, RT | Dicyclohexylurea byproduct precipitates. peptide.com |
This table presents generalized reaction conditions and may require optimization for specific substrates.
Selective Derivatization of Hydroxyl and Carboxylic Acid Moieties
The bifunctional nature of this compound necessitates strategies for selective derivatization. To modify one functional group while leaving the other untouched, chemists often employ protecting groups or exploit the inherent differences in reactivity. researchgate.netlibretexts.org
Protection of the Hydroxyl Group: The secondary hydroxyl group can be protected to allow for exclusive reaction at the carboxylic acid. Silyl (B83357) ethers are a common choice for protecting alcohols due to their ease of installation and removal under specific conditions. highfine.com For instance, reacting the hydroxy acid with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole, would yield the TBS-protected ether. The carboxylic acid of this intermediate can then be converted to an ester or amide, followed by removal of the TBS group with a fluoride (B91410) source (e.g., TBAF) to regenerate the hydroxyl group.
Protection of the Carboxylic Acid Group: Conversely, the carboxylic acid can be protected, typically as an ester (e.g., a methyl or benzyl (B1604629) ester), to allow for modification of the hydroxyl group. After the desired reaction at the hydroxyl position (such as etherification), the ester can be hydrolyzed back to the carboxylic acid under basic (e.g., NaOH) or, in the case of a benzyl ester, hydrogenolytic conditions (H₂, Pd/C). highfine.com
Selective Reactions without Protection: It is sometimes possible to achieve selectivity without protection. Carbodiimide-mediated esterifications, for example, can show selectivity. Depending on the specific carbodiimide (B86325) and catalyst used, it's possible to selectively acylate alcohols in the presence of phenols or vice-versa, a principle that can be extended to discriminate between the hydroxyl and carboxylic acid groups under carefully controlled conditions. nih.govrsc.org For instance, activation of an external carboxylic acid with a carbodiimide could lead to the selective formation of an ester at the hydroxyl position of this compound, leaving its own carboxyl group untouched.
| Strategy | Protecting Group (PG) for -OH | Protection Reagents | Deprotection Reagents |
| React at -COOH | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF |
| React at -COOH | Trityl (Tr) | Tr-Cl, Pyridine (B92270) | Mild Acid (e.g., TsOH, AcOH) |
| React at -OH | Benzyl (Bn) Ester | BnBr, Base | H₂, Pd/C |
| React at -OH | Methyl (Me) Ester | MeOH, H⁺ (Fischer Esterification) | NaOH, H₂O/MeOH |
This table provides examples of common protection strategies. The choice of protecting group depends on the stability required for subsequent reaction steps.
Etherification and Alkoxylation Strategies
Modification of the secondary hydroxyl group via etherification or alkoxylation yields ether derivatives of this compound. The Williamson ether synthesis is the most classical and widely used method for this purpose. wikipedia.org
This reaction involves two main steps:
Deprotonation: The hydroxyl group is deprotonated with a strong base to form a more nucleophilic alkoxide. Common bases for this include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). byjus.com Given the presence of the acidic carboxylic acid proton, at least two equivalents of base are required. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the alcohol. echemi.comstackexchange.com
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to displace the halide and form the ether linkage. wikipedia.org
For this reaction to be effective, the alkyl halide should be primary or secondary to favor substitution over elimination. byjus.com The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). byjus.com After the reaction, an acidic workup is necessary to reprotonate the carboxylate salt and yield the final ether product.
Exploration of Novel Reaction Pathways for Derivative Synthesis
Beyond classical methods, novel synthetic pathways offer milder conditions, higher selectivity, and access to unique derivatives.
Enzymatic Synthesis: Biocatalysis represents a green and highly selective approach to synthesis. Lipases, for example, can be used to catalyze the esterification of the carboxylic acid group under very mild, often solvent-free, conditions. google.comnih.gov This method is particularly valuable for preserving the stereochemical integrity of the chiral center. Similarly, enzymes can be employed to synthesize esters from hydroxycinnamic acids and glycerol, demonstrating the potential for regioselective esterification of the hydroxyl group if the carboxylic acid is first protected. tandfonline.com Research has also shown that some microorganisms, like Clostridium butyricum, can convert amino acids into the corresponding 2-hydroxy acids, suggesting biosynthetic routes could be explored for the parent compound or its derivatives. nih.gov
Modern Coupling Reagents: The development of advanced coupling reagents has revolutionized amide and ester synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds, even with challenging substrates like electron-deficient amines, under mild conditions. peptide.comnih.gov Other novel reagents allow for the direct conversion of carboxylic acids into various activated esters, such as N-hydroxysuccinimide esters, which are valuable for bioconjugation. acs.org
Flow Chemistry: The use of continuous flow reactors for reactions like esterification is another modern approach. This technology can offer better control over reaction parameters (temperature, time), leading to higher yields and purity, and can be scaled more easily than traditional batch processes. organic-chemistry.org
Future Research Trajectories for 2 Hydroxy 3 Methoxybutanoic Acid
Exploration of Undiscovered Biocatalytic Pathways for Sustainable Production
The pursuit of green and sustainable chemical manufacturing processes is a paramount goal in modern chemistry. Biocatalysis, with its high selectivity and mild reaction conditions, offers a promising alternative to traditional synthetic methods. For 2-hydroxy-3-methoxybutanoic acid, future research will likely focus on the discovery and engineering of novel enzymatic pathways for its production.
Current research into the biocatalytic synthesis of hydroxy acids has laid a foundation for this work. For instance, multi-enzyme pathways have been successfully developed for the conversion of amino acids into chiral 1,2-amino alcohols, demonstrating the feasibility of complex, multi-step biocatalytic cascades. researchgate.net The biosynthesis of various hydroxy acids and lactones has also been achieved in microbial systems, highlighting the potential of engineered metabolic pathways. mit.edu
Future efforts in this area will likely involve:
Metagenomic Screening: Prospecting diverse environmental niches (e.g., soil, marine sediments) for novel enzymes with the desired catalytic activity. This approach could identify enzymes capable of introducing the hydroxyl and methoxy (B1213986) groups with high stereoselectivity.
Enzyme Engineering and Directed Evolution: Modifying existing enzymes, such as hydroxylases and methyltransferases, to enhance their activity and specificity towards precursors of this compound.
Synthetic Biology Approaches: Assembling novel, artificial metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This could involve combining enzymes from different organisms to create a synthetic route from simple feedstocks to the target molecule.
A hypothetical biocatalytic pathway could involve the enzymatic hydroxylation of a methoxy-substituted butanoic acid precursor, followed by a stereoselective reduction. The table below illustrates potential enzyme classes that could be investigated.
| Enzyme Class | Potential Role in Synthesis | Precursor Substrate (Example) |
| Cytochrome P450 Monooxygenase | Regio- and stereoselective hydroxylation | 3-methoxybutanoic acid |
| Alcohol Dehydrogenase | Stereoselective reduction of a keto precursor | 2-oxo-3-methoxybutanoic acid |
| O-Methyltransferase | Methoxy group installation | 2,3-dihydroxybutanoic acid |
The successful development of such biocatalytic routes would not only provide a more sustainable method for producing this compound but also open up possibilities for the synthesis of a wider range of chiral hydroxy acids.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Future research in this domain will likely focus on:
Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways. These tools can analyze the structure of this compound and suggest disconnections and precursor molecules that may not be obvious to human chemists.
Reaction Condition Optimization: Utilizing ML algorithms to model and predict the outcome of chemical reactions under various conditions (e.g., temperature, solvent, catalyst). This can significantly reduce the number of experiments required to find the optimal conditions for synthesis, saving time and resources.
High-Throughput Experimentation (HTE) and ML-Guided Optimization: Combining automated robotic platforms for running numerous reactions in parallel with ML algorithms that learn from the experimental data in real-time to suggest the next set of experiments. This closed-loop approach can rapidly identify optimal reaction conditions for the synthesis of this compound and its derivatives.
The table below presents a hypothetical workflow for the ML-guided optimization of a key synthetic step.
| Parameter | Range Explored | ML Model | Predicted Optimal Value |
| Temperature (°C) | 20-80 | Gaussian Process Regression | 65 |
| Catalyst Loading (mol%) | 0.1-2.0 | Random Forest | 1.2 |
| Reaction Time (h) | 1-24 | Neural Network | 16 |
By leveraging the predictive power of AI and ML, researchers can navigate the complex multidimensional space of reaction parameters to achieve higher yields, selectivity, and sustainability in the synthesis of this compound.
Development of Advanced Materials Utilizing Derivatives of this compound
The unique chemical structure of this compound, featuring hydroxyl, carboxylic acid, and methoxy functional groups, makes it an attractive building block for the synthesis of advanced materials with tailored properties.
Future research is expected to explore the synthesis and application of its derivatives in various fields:
Biodegradable Polymers: The hydroxyl and carboxylic acid groups can be utilized for the synthesis of polyesters and polyamides. The presence of the methoxy group could modulate the polymer's properties, such as its hydrophobicity, thermal stability, and degradation rate.
Chiral Ligands for Asymmetric Catalysis: The stereocenters in this compound can be incorporated into the structure of chiral ligands for asymmetric catalysis. These ligands could find applications in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Functional Coatings and Films: Derivatives of this compound could be designed to have specific surface properties, making them suitable for applications as functional coatings, for example, with anti-fouling or self-healing properties.
The following table outlines potential derivatives and their applications in advanced materials.
| Derivative Class | Synthetic Strategy | Potential Application |
| Polyesters | Polycondensation of diol and diacid derivatives | Biodegradable plastics, medical implants |
| Chiral Phosphine Ligands | Functionalization of the hydroxyl group | Asymmetric hydrogenation catalysts |
| Acrylate Monomers | Esterification of the hydroxyl group with acrylic acid | UV-curable coatings, adhesives |
The development of novel materials from this compound will depend on creative synthetic strategies to modify its structure and tailor its properties for specific applications.
Novel Spectroscopic and Chromatographic Approaches for Ultra-Trace Analysis and Stereoisomer Resolution
The accurate detection and quantification of this compound, particularly at ultra-trace levels and with stereochemical resolution, are crucial for its application in various fields, including metabolomics and materials science.
Future research in analytical methodology will likely focus on:
Advanced Mass Spectrometry Techniques: Developing highly sensitive and selective methods based on tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) for the detection of this compound in complex matrices.
Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC) to achieve baseline separation of the stereoisomers of this compound.
Hyphenated Techniques: Combining different analytical techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), to enhance separation efficiency and detection sensitivity.
Spectroscopic Methods for Stereochemical Assignment: Utilizing advanced spectroscopic techniques, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), in conjunction with quantum chemical calculations, to unambiguously determine the absolute configuration of the stereoisomers.
The table below compares potential advanced analytical techniques for the analysis of this compound.
| Technique | Advantage | Application |
| LC-HRMS/MS | High sensitivity and selectivity | Metabolomics, environmental analysis |
| Chiral SFC | Fast and efficient stereoisomer separation | Enantiomeric purity determination |
| VCD Spectroscopy | Non-destructive absolute configuration determination | Stereochemical analysis of pure isomers |
These advanced analytical methods will be instrumental in understanding the biological roles of this compound and in ensuring the quality and purity of its derivatives for various applications.
Expanding the Chemical Space of this compound Derivatives for Unique Reactivity
To unlock the full potential of this compound, future research will need to explore the synthesis of a diverse range of derivatives, thereby expanding its chemical space and discovering novel reactivity.
Key areas of exploration will include:
Functional Group Interconversion: Developing synthetic methodologies to transform the existing functional groups (hydroxyl, carboxylic acid, methoxy) into other functionalities, such as amines, azides, and alkynes. This will create a platform of versatile building blocks for further chemical modifications.
Bioorthogonal Chemistry: Introducing bioorthogonal functional groups into the structure of this compound, enabling its use as a chemical probe to study biological processes without interfering with native biochemical reactions.
Combinatorial Chemistry: Employing combinatorial synthesis approaches to generate large libraries of derivatives with systematic variations in their structure. These libraries can then be screened for desired properties, such as biological activity or catalytic performance.
The following table provides examples of potential derivatization strategies and the resulting novel functionalities.
| Reaction Type | Reagent | Resulting Functionality |
| Mitsunobu Reaction | Diphenylphosphoryl azide | Azide |
| Curtius Rearrangement | Diphenylphosphoryl azide, then heat | Isocyanate |
| Click Chemistry | Alkynyl- or azido-containing reagents | Triazole |
By systematically expanding the chemical space of this compound derivatives, researchers can uncover new chemical entities with unique reactivity and properties, paving the way for novel applications in medicine, materials science, and catalysis.
Q & A
Q. What are the recommended experimental protocols for synthesizing 2-hydroxy-3-methoxybutanoic acid and its derivatives?
Methodological Answer: Synthetic routes for structurally related compounds, such as (S)-2-hydroxy-3-methylbutanoic acid, can be adapted using AI-powered retrosynthesis tools. These tools leverage databases like Reaxys and BKMS_METABOLIC to propose one-step or multi-step pathways. For example, enantioselective synthesis might involve chiral catalysts or biocatalysis to achieve stereochemical purity. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to avoid side reactions with methoxy or hydroxyl groups .
Q. How should researchers address stability challenges during storage and handling?
Methodological Answer: this compound is sensitive to heat and moisture. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid contact with strong acids/bases or oxidizing agents, which may degrade the methoxy group. Pre-experiment stability tests (e.g., TLC or HPLC monitoring over 24–72 hours) are advised to confirm integrity .
Q. How can stereochemical configurations influence the biological activity or reactivity of this compound?
Methodological Answer: Stereochemistry significantly impacts interactions with enzymes or receptors. For example, (S)-enantiomers of similar hydroxy acids show distinct metabolic pathways compared to (R)-forms. Use chiral chromatography (e.g., HPLC with a CHIRALPAK® column) or NMR spectroscopy with chiral shift reagents to resolve enantiomers. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .
Q. What analytical strategies resolve contradictions in reported toxicity data for structurally related hydroxy acids?
Methodological Answer: Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) may arise from impurities or isomer variability. Conduct:
- Purity Analysis : LC-MS to detect trace contaminants (e.g., residual solvents or synthetic byproducts).
- In Vitro Assays : Compare cytotoxicity (IC₅₀) across enantiomers using human cell lines (e.g., HepG2).
- Metabolite Profiling : Identify degradation products via high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and activation energies for reactions like esterification or etherification. Parameters to model:
Q. What are the challenges in characterizing metabolic pathways of this compound?
Methodological Answer: Track metabolic fate using isotopic labeling (e.g., ¹³C at the methoxy group) and analyze via:
- NMR Spectroscopy : Detect labeled metabolites in urine or plasma.
- Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
